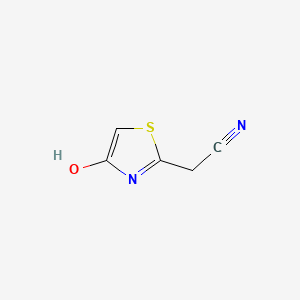

2-(4-Hydroxythiazol-2-yl)acetonitrile

Beschreibung

Eigenschaften

CAS-Nummer |

126743-35-9 |

|---|---|

Molekularformel |

C5H4N2OS |

Molekulargewicht |

140.16 |

IUPAC-Name |

2-(4-hydroxy-1,3-thiazol-2-yl)acetonitrile |

InChI |

InChI=1S/C5H4N2OS/c6-2-1-5-7-4(8)3-9-5/h3,8H,1H2 |

InChI-Schlüssel |

PFMOTJVKOGTMIB-UHFFFAOYSA-N |

SMILES |

C1=C(N=C(S1)CC#N)O |

Synonyme |

2-Thiazoleacetonitrile, 4-hydroxy- |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Selected Thiazole Derivatives

| Compound Name | Substituents on Thiazole | Key Functional Groups |

|---|---|---|

| 2-(4-Hydroxythiazol-2-yl)acetonitrile | 4-OH, 2-CN | Hydroxyl, nitrile |

| 2-(4-Phenylthiazol-2-yl)acetonitrile | 4-Ph, 2-CN | Phenyl, nitrile |

| 2-(4-Methylthiazol-2-yl)acetonitrile | 4-CH₃, 2-CN | Methyl, nitrile |

| 2-Aminothiazole | 2-NH₂ | Amino |

| Benzothiazole | Fused benzene-thiazole | Aromatic system |

- Electronic Effects : The hydroxyl group in 2-(4-Hydroxythiazol-2-yl)acetonitrile is electron-withdrawing, polarizing the thiazole ring and increasing acidity at the 4-position. In contrast, methyl (electron-donating) and phenyl (resonance effects) substituents in analogs alter ring electron density differently .

- Reactivity : The nitrile group enables nucleophilic additions or cyclization reactions, while the hydroxyl group may participate in hydrogen bonding or serve as a site for derivatization (e.g., etherification) .

Table 3: Physicochemical Properties

- Solubility : The hydroxyl group in 2-(4-Hydroxythiazol-2-yl)acetonitrile improves aqueous solubility compared to lipophilic analogs like phenyl- or methyl-substituted derivatives .

- Synthetic Challenges : Hydroxyl groups often require protection during synthesis (e.g., silylation), whereas methyl or phenyl derivatives are more straightforward to prepare .

Q & A

Q. Key Parameters :

- Temperature : Reactions often require reflux conditions (e.g., ethanol at 80°C) to achieve optimal yields .

- Catalyst selection : Anhydrous AlCl₃ enhances electrophilic substitution in thiazole systems .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm substitution patterns on the thiazole ring (e.g., δ 4.84 ppm for CH₂ groups adjacent to nitriles) .

- IR spectroscopy : Detect nitrile stretches (~2200 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

- Mass spectrometry : High-resolution MS (e.g., EI at 70 eV) validates molecular weight (e.g., m/z 258.30 for C₁₃H₁₀N₂O₂S) .

Advanced: How does the substitution pattern on the thiazole ring affect the compound's reactivity in heterocyclic synthesis?

Methodological Answer:

Substituents on the thiazole ring influence electronic and steric effects:

- Electron-withdrawing groups (e.g., -CN, -NO₂) : Increase electrophilicity at the 2-position, facilitating nucleophilic attacks (e.g., by amines or thiols) .

- Hydroxyl groups (e.g., 4-hydroxythiazole) : Participate in hydrogen bonding, stabilizing transition states during cycloaddition reactions .

- Steric hindrance : Bulky substituents (e.g., isopropyl at position 4) reduce reactivity toward bulky reagents but enhance regioselectivity .

Example :

2-(4-Methylthiazol-2-yl)acetonitrile (C₆H₆N₂S) shows higher reactivity in Knoevenagel condensations compared to its 4-phenyl analog due to reduced steric hindrance .

Advanced: What in vitro models are suitable for evaluating its biological activity, and how should assays be designed?

Methodological Answer:

- Anti-tumor activity :

- Enzyme inhibition :

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) .

Advanced: How can structural analogs guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Comparative SAR analysis of thiazolyl acetonitrile derivatives reveals:

Q. Key Insights :

- Hydroxyl groups enhance solubility and target binding in polar environments (e.g., enzyme active sites) .

- Nitrile groups improve metabolic stability by resisting hydrolysis .

Basic: What are the stability considerations for storing 2-(4-Hydroxythiazol-2-yl)acetonitrile?

Methodological Answer:

- Storage conditions : Keep in airtight containers at 2–8°C to prevent moisture absorption and oxidation .

- Decomposition risks : Avoid prolonged exposure to light, which can degrade the hydroxyl-thiazole moiety .

- Compatibility : Incompatible with strong oxidizers (e.g., HNO₃) and reducing agents (e.g., NaBH₄) .

Advanced: What computational methods can predict the compound's interaction with biological targets?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model binding to JNK3 (PDB: 1PMV) with a grid centered on the ATP-binding site .

- MD simulations : Run GROMACS for 100 ns to assess stability of ligand-receptor complexes .

- QSAR models : Correlate logP values (e.g., calculated logD = 1.12) with cytotoxicity using partial least squares regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.